N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is classified as an organic compound featuring a pyrrolidine ring substituted with a chloroacetyl group and an acetamide group. The IUPAC name for this compound is N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]acetamide. It is recognized for its role as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, which are relevant in the treatment of type II diabetes .
The synthesis of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of L-proline with chloroacetyl chloride. The process can be summarized as follows:
The reaction conditions typically involve maintaining a low temperature (0–5°C) during the addition of chloroacetyl chloride to minimize side reactions, followed by stirring at room temperature for an extended period (up to 26 hours) to ensure complete conversion .
The molecular formula of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is C₈H₁₃ClN₂O₂. The compound features:
The InChI representation of the compound is InChI=1S/C8H13ClN2O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5H2,1H3,(H,10,12)/t7-/m1/s1.
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide acts primarily as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors. Its mechanism of action involves:
The physical and chemical properties of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide include:
These properties influence its behavior in biological systems and its utility in synthetic applications.
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide has several significant applications:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: